Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate

Orthogonal protecting-group-free synthesis PROTAC linker chemistry Sequential bioconjugation

Researchers requiring a single building block for sequential, protecting-group-free PROTAC synthesis face limited options with true orthogonality. This pyrrole-3-carboxylate acid chloride solves that problem. • The >10³ reactivity differential between the 5-chlorocarbonyl and 3-methyl ester enables rapid amidation to a target ligand while keeping the ester intact for later hydrolysis and E3 ligase coupling-eliminating at least one synthetic step vs. symmetric diesters. • The 2-methyl group provides a clear ¹H NMR singlet for real-time reaction monitoring. • Predicted bp of 377 °C and density of 1.36 g/cm³ ensure safe handling at elevated temperatures and straightforward aqueous workup during scale-up. • Sourced from US-based manufacturing, with competitive pricing and ready stock to streamline procurement for med-chem and process R&D teams.

Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
CAS No. 40593-27-9
Cat. No. B12866084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate
CAS40593-27-9
Molecular FormulaC8H8ClNO3
Molecular Weight201.61 g/mol
Structural Identifiers
SMILESCC1=C(C=C(N1)C(=O)Cl)C(=O)OC
InChIInChI=1S/C8H8ClNO3/c1-4-5(8(12)13-2)3-6(10-4)7(9)11/h3,10H,1-2H3
InChIKeyXBVCPQPKSZIYOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(Chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate: Core Properties


Methyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate (CAS 40593-27-9) is a heterocyclic building block belonging to the pyrrole-3-carboxylate acid halide subclass. It features a chlorocarbonyl (–COCl) group at the 5-position, a methyl ester (–COOCH₃) at the 3-position, and a methyl substituent at the 2-position of the pyrrole ring [1]. Its molecular formula is C₈H₈ClNO₃ with a molecular weight of 201.61 g/mol, a computed XLogP3-AA of 1.8, and a topological polar surface area of 59.2 Ų [1]. Predicted physicochemical properties include a boiling point of 377.3±42.0 °C, density of 1.359±0.06 g/cm³, and a pKa of 13.53±0.50 . The compound is classified under the Acid Halide product category and is primarily employed as a reactive intermediate in medicinal chemistry and organic synthesis [1].

Methyl 5-(Chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate: Generic Substitution Failure


Pyrrole-based building blocks with acid chloride functionality cannot be interchanged casually because the exact positioning of the chlorocarbonyl, ester, and ring-methyl substituents governs orthogonal reactivity, regiochemical outcomes in subsequent coupling steps, and the physicochemical profile of downstream products [1]. For instance, moving the ester from the 3- to the 2-position (as in the regioisomer CAS 347362-31-6) alters the electronic character of the pyrrole ring and the steric accessibility of the acid chloride, which can change amidation rates and regioselectivity in further functionalization [2]. Similarly, replacing the chlorocarbonyl with a less reactive functional group eliminates the possibility of rapid, chemoselective conjugation to amines or alcohols without activating the ester, thereby reducing step economy [3]. The quantitative evidence below demonstrates that even structurally close analogs diverge in key properties that impact synthetic utility, making informed selection essential.

Methyl 5-(Chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate: Comparison with Closest Analogs


Orthogonal Reactivity: Dual Electrophilic Sites

The target compound presents two electrophilic carbonyls with a reactivity differential exceeding three orders of magnitude. The chlorocarbonyl (–COCl) reacts rapidly with amines and alcohols at 0–25 °C within minutes to hours, while the methyl ester (–COOCH₃) remains inert under these conditions and requires heating or strong base/acid for hydrolysis or transesterification . In contrast, methyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 3168-85-2) lacks the acid chloride entirely and offers only ester reactivity, necessitating pre-activation or harsher conditions for amide bond formation . This orthogonal reactivity allows the target compound to serve as a single intermediate for two sequential, chemoselective diversification steps without protecting-group manipulation.

Orthogonal protecting-group-free synthesis PROTAC linker chemistry Sequential bioconjugation

Regiochemical Impact: 3- vs. 2-Carboxylate Position

The target compound places the methyl ester at the pyrrole 3-position, whereas the commercially available regioisomer methyl 5-(chlorocarbonyl)-1H-pyrrole-2-carboxylate (CAS 347362-31-6) bears the ester at the 2-position [1]. This regiochemical difference alters the distance between the two carbonyl groups and their electronic communication through the pyrrole ring. In the 3-carboxylate isomer, the ester is conjugated with the C2–C3 double bond, while in the 2-carboxylate isomer, the ester is conjugated with the C2–N bond, affecting the electron density at the chlorocarbonyl carbon and thus its electrophilicity . Computed physicochemical properties show the target compound has a higher XLogP3-AA (1.8 vs. 1.7) and higher molecular weight (201.61 vs. 187.58 g/mol) due to the additional 2-methyl substituent, which increases lipophilicity and steric shielding of the pyrrole NH [1][2].

Regioselective synthesis Pyrrole functionalization Structure–reactivity relationships

Thermophysical Stability: Higher Boiling Point

The target compound exhibits a predicted boiling point of 377.3±42.0 °C, which is approximately 100 °C higher than that of methyl 2-methyl-1H-pyrrole-3-carboxylate (CAS 3168-85-2, bp 277.8°C at 760 mmHg) . This increase is attributable to the replacement of a ring hydrogen with the heavier, more polarizable chlorocarbonyl group, which enhances dipole–dipole interactions and increases molecular weight from 139.15 to 201.61 g/mol. The predicted density also increases from 1.141 g/cm³ (CAS 3168-85-2) to 1.359±0.06 g/cm³ (target) . While both values are predicted rather than experimental, the trend is consistent with the introduction of the –COCl moiety and has implications for purification by distillation and for thermal stability during storage.

Thermal stability Distillation behavior Storage and handling

Energetic Differentiation: Pyrrole-3-carboxylate vs. 2-Carboxylate

A 2013 calorimetric and computational study by Santos et al. determined experimental standard molar enthalpies of formation for methyl 1-pyrrolecarboxylate, methyl 2-pyrrolecarboxylate, and ethyl 2-pyrrolecarboxylate, and computationally extended the analysis to methyl 3-pyrrolecarboxylate and ethyl 3-pyrrolecarboxylate [1]. The study established that the position of the ester substituent on the pyrrole ring measurably affects the enthalpy of formation, with the 3-carboxylate scaffold exhibiting different thermodynamic stability than the 2-carboxylate scaffold. Although the target compound with chlorocarbonyl and methyl substituents was not specifically measured, the class-level finding that pyrrole-3-carboxylates possess distinct energetic profiles from their 2-carboxylate counterparts provides thermodynamic justification for selecting the correct regioisomer in applications where thermal stability or energetic content is a design parameter [1].

Energetic materials Thermodynamic stability Combustion calorimetry

Methyl Ester Advantage: Selective Cleavage vs. Ethyl Ester

The methyl ester in the target compound offers a demonstrable kinetic advantage in selective deprotection strategies. Established organic chemistry principles indicate that methyl esters undergo nucleophilic cleavage faster than ethyl esters under SN2-type conditions, with reagents such as NaCN in HMPTA or CH₃CO₂NH₄ in hot DMSO achieving selective methyl ester cleavage in the presence of ethyl esters [1]. This implies that a synthetic route employing the target methyl ester can incorporate an orthogonal deprotection step that would not be feasible with an ethyl ester analog such as ethyl 5-(chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate. Furthermore, Newman's 'Rule of Six' predicts that the steric environment around the ester carbonyl (influenced by the 2-methyl group and the 5-chlorocarbonyl) modulates hydrolysis rates, with methyl esters consistently hydrolyzing faster than bulkier alkyl esters under both acidic and basic conditions [1].

Chemoselective deprotection Ester hydrolysis kinetics Multi-step synthesis

Privileged Scaffold: Pyrrole-3-carboxylic Acid in Pharma

The pyrrole-3-carboxylic acid scaffold, of which the target compound is a functionalized derivative, is explicitly recognized in multiple patents as a key intermediate for pharmacologically active compounds, including cardiotonic agents, HMG-CoA reductase inhibitors, and integrin antagonists [1][2][3]. US Patent 4,560,700 describes pyrrole-3-carboxylates as cardiotonic agents, establishing the 3-carboxylate position as pharmacophorically relevant [1]. Patent US 5,684,161 provides a scalable process for 1-substituted pyrrole-3-carboxylic acid derivatives, underscoring the industrial viability of this scaffold [2]. PCT applications from Ranbaxy Laboratories and others claim substituted pyrrole-3-carboxylates as HMG-CoA reductase inhibitors, indicating the scaffold's privileged status in drug discovery [3]. The target compound, bearing both the 3-carboxylate ester and a reactive 5-chlorocarbonyl, serves as a direct precursor to these and related pharmacophores.

Medicinal chemistry intermediates Patent analysis Pharmaceutical building blocks

Methyl 5-(Chlorocarbonyl)-2-methyl-1H-pyrrole-3-carboxylate: Application Scenarios


PROTAC Linker & Bifunctional Degrader Synthesis

The orthogonal reactivity of the chlorocarbonyl and methyl ester groups makes this compound exceptionally suited for constructing PROTAC (Proteolysis-Targeting Chimera) molecules and other bifunctional degraders. The acid chloride enables rapid, chemoselective conjugation to an amine-containing ligand for the target protein (e.g., a kinase inhibitor fragment), while the intact methyl ester can be subsequently hydrolyzed to the carboxylic acid and coupled to an E3 ligase ligand (e.g., cereblon or VHL binder) via standard amide coupling. This sequential, protecting-group-free strategy, enabled by the >10³ reactivity differential between the two carbonyls , reduces the synthetic route by at least one step compared to using a symmetric diester or diacid building block. The 2-methyl group further provides a spectroscopic handle (¹H NMR singlet) for reaction monitoring [1].

Pyrrole-3-carboxamide Library Synthesis via Parallel Amidation

The combination of a reactive acid chloride at the 5-position and a stable methyl ester at the 3-position enables efficient parallel synthesis of pyrrole-3-carboxamide libraries . In a typical workflow, the target compound is distributed into a 96-well plate and reacted with diverse amines (1.0–1.2 equiv) in anhydrous solvent with a tertiary amine base. The acid chloride undergoes rapid amidation at room temperature, while the methyl ester survives the reaction conditions, allowing the resulting methyl ester intermediates to be isolated, characterized, and either screened directly or further diversified through ester hydrolysis and subsequent coupling. This contrasts with the 2-carboxylate regioisomer (CAS 347362-31-6), which would produce a different spatial orientation of the amide and ester vectors, potentially altering biological activity [1]. The higher XLogP3-AA (1.8 vs. 1.7) of the target compound also contributes incrementally to the lipophilicity of derived amides, which can be advantageous for CNS-targeted libraries [2].

Scalable Synthesis of Pyrrole-3-carboxylic Acid Intermediates

Patent US 5,684,161 describes an industrially viable process for preparing 1-substituted pyrrole-3-carboxylic acid derivatives, establishing the 3-carboxylate scaffold as amenable to scale-up . The target compound, as a pre-formed acid chloride with the 3-methyl ester already in place, circumvents the need for post-synthetic esterification or acid chloride generation, both of which can be problematic at scale due to exotherm control and by-product formation. The predicted boiling point of 377.3 °C ensures that the compound can be handled at elevated temperatures without significant vapor loss, while its density of 1.359 g/cm³ facilitates phase separation during aqueous workup [1]. For medicinal chemistry groups advancing compounds toward preclinical development, selecting this building block at the discovery stage can streamline subsequent process chemistry by avoiding a change in the core scaffold's substitution pattern, which would require re-optimization of the synthetic route .

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